molecular formula C14H15ClN2OS B1667041 (2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide CAS No. 1103523-24-5

(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide

Cat. No. B1667041
M. Wt: 294.8 g/mol
InChI Key: AZYDQCGCBQYFSE-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups, would also be noted.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity/basicity, reactivity, and stability).


Scientific Research Applications

Antimicrobial and Cytotoxic Activities

  • Research has demonstrated that certain thiazole derivatives, including those related to your compound of interest, exhibit significant antimicrobial activity. One study reported that derivatives such as 2-[Benzothiazol-2-ylthio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide displayed notable effects against C. parapsilosis and C. glabrata. Additionally, these compounds were tested for cytotoxic activity against various human cancer cells, including HL-60 human leukemia cells and THP-1 human monocytic leukemia cells, indicating their potential as anticancer agents (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Structural Characterization

  • Another study focused on the structural characterization of similar compounds. For example, compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole were synthesized and analyzed using single crystal diffraction, demonstrating their structural properties and potential for further biological applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Anticancer Agents

  • A study in 2017 highlighted the synthesis of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, demonstrating their potent anticancer activities. These compounds, including variants of the primary compound of interest, were evaluated in vitro against Hepatocellular carcinoma cell line (HepG-2), showing promising results as anticancer agents (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

CDK2 Inhibitors

  • In the field of cancer research, derivatives of thiazole have been explored as CDK2 inhibitors. A study identified N-(5-Bromo-1,3-thiazol-2-yl)butanamide as active in high throughput screening for CDK2 inhibitors, a crucial target in cancer therapy. This highlights the potential therapeutic application of these compounds in oncology (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006).

GPCR Activation

  • Research has also indicated that some derivatives function as activators for G protein-coupled receptors (GPCRs). A particular study identified 4-CMTB (2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide) as a sequential activator of the free fatty acid receptor 2, providing insights into dynamic agonism and GPCR modulation. This illustrates the compound's role in cell signaling and potential therapeutic applications (Grundmann, Tikhonova, Hudson, Smith, Mohr, Ulven, Milligan, Kenakin, & Kostenis, 2016).

Antimicrobial Activity

  • Another study focused on the synthesis and antimicrobial evaluation of novel two-amino-4-(4-chlorophenyl) thiazole derivatives. These compounds exhibited moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species, underscoring their potential in antimicrobial therapy (Kubba & Rahim, 2018).

Antitumor Screening

  • A research in 2020 developed a series of 4-[5-(1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides, showing moderate antitumor activity against various malignant tumor cells. This signifies the compound's potential use in the development of novel cancer therapies (Horishny & Matiychuk, 2020).

Safety And Hazards

This would involve a discussion of any risks associated with the compound, including its toxicity, flammability, or environmental impact. Appropriate safety precautions and disposal methods would also be noted.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications for the compound.


properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYDQCGCBQYFSE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Reactant of Route 4
Reactant of Route 4
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Reactant of Route 6
Reactant of Route 6
(2S)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide

Citations

For This Compound
3
Citations
JA Lee, P Shinn, S Jaken, S Oliver, FS Willard… - PloS one, 2015 - journals.plos.org
Phenotypic assays have a proven track record for generating leads that become first-in-class therapies. Whole cell assays that inform on a phenotype or mechanism also possess great …
Number of citations: 24 journals.plos.org
SP Mishra, P Karunakar, S Taraphder, H Yadav - 2020 - preprints.org
Abstract: Role of gut microbiome in human health is becoming apparent. The major functional impact of gut microbiome is transmitted through the microbial metabolites that are …
Number of citations: 3 www.preprints.org
SP Mishra, P Karunakar, S Taraphder, H Yadav - Biomedicines, 2020 - mdpi.com
The role of the gut microbiome in human health is becoming apparent. The major functional impact of the gut microbiome is transmitted through the microbial metabolites that are …
Number of citations: 57 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.